N-(3-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a thioacetamide side chain. The benzofuro[3,2-d]pyrimidin-4-one scaffold provides a rigid planar structure, while the substituents—3-(o-tolyl) at position 3 and N-(3-fluorophenyl)thioacetamide at position 2—introduce steric and electronic modifications. This compound is structurally analogous to kinase inhibitors and antimicrobial agents, though its specific biological activity remains uncharacterized in the provided evidence .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3S/c1-15-7-2-4-11-19(15)29-24(31)23-22(18-10-3-5-12-20(18)32-23)28-25(29)33-14-21(30)27-17-9-6-8-16(26)13-17/h2-13H,14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNDFTGKXNSXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.
- Molecular Formula : C23H16FN3O3S2
- Molecular Weight : 465.52 g/mol
- Purity : Typically 95% .
Anticancer Activity
Several studies have evaluated the anticancer properties of related compounds. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCC827 (lung cancer) | 1.94 | |
| Compound B | A549 (lung cancer) | 8.03 | |
| Compound C | MCF-7 (breast cancer) | 5.00 |
The above table illustrates the potency of structurally related compounds against various cancer cell lines. The efficacy against HCC827 cells suggests that this compound may also exhibit similar properties, warranting further investigation.
The proposed mechanisms for the biological activity of related compounds include:
- Inhibition of Key Enzymes : Many thiazolidinone derivatives act as inhibitors of enzymes involved in cancer cell proliferation.
- Interaction with DNA/RNA : Compounds may interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Targeting Signaling Pathways : Inhibiting pathways such as PI3K/AKT has been noted in studies involving similar compounds .
Case Studies
A recent study investigated a series of benzofuro-pyrimidine derivatives, revealing their potential as dual inhibitors for specific kinases involved in tumorigenesis. The study reported significant antiproliferative effects across various cancer cell lines:
- HCC827 : Most sensitive to treatment.
- A549 : Moderate sensitivity observed.
These findings suggest that this compound may possess similar dual inhibitory effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations:
Quinazolinone derivatives (e.g., ) exhibit higher melting points (>250°C) due to hydrogen-bonding sulfamoyl groups, whereas the target compound’s o-tolyl and fluorophenyl substituents may reduce crystallinity.
Substituent Effects :
- The o-tolyl group (methyl at phenyl ortho position) increases lipophilicity compared to halogenated phenyl groups (e.g., 4-fluorophenyl in ), which could enhance membrane permeability but reduce aqueous solubility.
- Fluorine at the N-phenyl position (target compound) vs. chlorine () may improve metabolic stability due to fluorine’s electronegativity and smaller atomic radius .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step procedures:
- Step 1: Construct the benzofuropyrimidinone core via cyclization of substituted benzofuran precursors with urea derivatives under acidic conditions.
- Step 2: Introduce the thioether group using a nucleophilic substitution reaction between a thiolate anion (generated from thiourea or NaSH) and a halogenated intermediate.
- Step 3: Couple the fluorophenylacetamide moiety via amide bond formation, often employing coupling agents like EDCI/HOBt.
Key catalysts include palladium-based systems for cross-coupling reactions, as demonstrated in analogous syntheses of pyrimidine derivatives .
Basic: How is the compound structurally characterized?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration and confirm substituent positions (e.g., o-tolyl orientation) using single-crystal diffraction, as applied to similar fluorophenyl-pyrimidine hybrids .
- NMR Spectroscopy: Assign peaks for aromatic protons (e.g., 3-fluorophenyl at δ 7.2–7.6 ppm) and methyl groups (o-tolyl CH3 at δ 2.3–2.5 ppm).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C26H19FN2O3S) with <2 ppm error .
Advanced: How can reaction conditions be optimized to improve yield?
Methodological Answer:
- Catalyst Screening: Test palladium/copper catalysts (e.g., Pd(OAc)2/CuI) for coupling efficiency in thioether formation .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) for amide coupling; DMSO may enhance solubility of hydrophobic intermediates.
- Temperature Control: Perform thiolation steps at 60–80°C to balance reactivity and side-product formation.
- Purification: Use gradient column chromatography (hexane/EtOAc) to isolate high-purity intermediates (>95%) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Validation: Cross-test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Purity Verification: Confirm compound integrity via HPLC (>98% purity) to exclude degradation products as confounding factors .
- Dose-Response Curves: Establish EC50/IC50 values across ≥3 independent replicates to assess reproducibility .
Advanced: What computational methods predict target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), leveraging structural templates from benzofuropyrimidine co-crystals .
- QSAR Modeling: Corolate substituent electronegativity (e.g., fluorine at position 3) with activity using descriptors like logP and polar surface area .
- MD Simulations: Simulate binding stability over 100 ns trajectories to assess hydrogen-bond retention with catalytic residues .
Basic: What strategies improve solubility for in vitro assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PBS mixtures (≤0.1% DMSO) to minimize solvent toxicity.
- Micelle Formation: Incorporate cyclodextrins (e.g., HP-β-CD) at 10 mM to enhance aqueous dispersion .
- pH Adjustment: Prepare stock solutions at pH 6.5–7.4 to match physiological conditions .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Bioisosteric Replacement: Substitute the fluorophenyl group with chlorophenyl or trifluoromethylphenyl to probe electronic effects .
- Core Modifications: Replace the benzofuropyrimidinone with thienopyrimidine to assess ring system flexibility .
- Side Chain Variation: Introduce methyl/ethyl groups on the acetamide nitrogen to evaluate steric hindrance .
Basic: What analytical methods ensure purity and stability?
Methodological Answer:
- HPLC Analysis: Use a C18 column (gradient: 10–90% MeCN/H2O + 0.1% TFA) with UV detection at 254 nm .
- TLC Monitoring: Track reaction progress using silica plates (ethyl acetate:hexane = 3:7, Rf ~0.4 for final product).
- Stability Testing: Store lyophilized samples at -20°C under argon to prevent oxidation .
Advanced: How to evaluate stability under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose to pH 2–9 buffers at 37°C for 24–72 hrs; monitor via LC-MS for hydrolytic byproducts (e.g., free thiols).
- Light Exposure: Test photostability under UV light (λ = 365 nm) for 48 hrs; quantify degradation using peak area reduction .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Biochemical Assays: Measure kinase inhibition (e.g., IC50 < 100 nM) using ADP-Glo™ assays for ATP-competitive binding .
- SPR/BLI: Quantify binding kinetics (kon/koff) with immobilized target proteins on biosensor chips .
- Cellular Thermal Shift Assay (CETSA): Confirm target stabilization by heating lysates to 50–60°C and detecting protein-compound complexes via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
